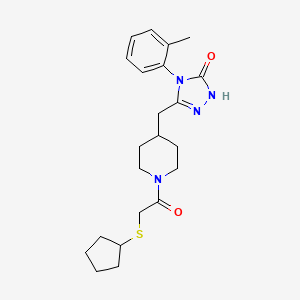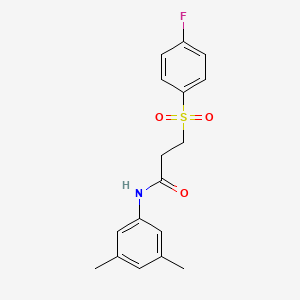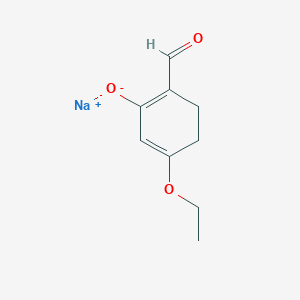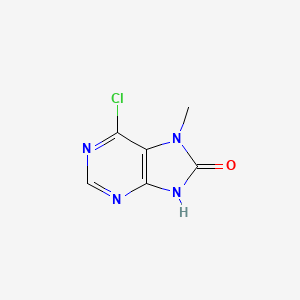![molecular formula C16H18N2O3S B2549103 methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate CAS No. 674805-91-5](/img/structure/B2549103.png)
methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate, appears to be a complex molecule that may be related to the chemical families described in the provided papers. Although the exact molecule is not directly mentioned, the papers discuss related compounds with similar structural motifs, such as annelated dihydropyridines and heterocyclic amines with a methylsulfanyl group.
Synthesis Analysis
The synthesis of related compounds involves the interaction of specific precursors under controlled conditions. For instance, the synthesis of methyl 4-aryl-6-methyl-9-oxo-8,9-dihydro-5H-dibenzo[4,5:6,7]cyclohepta-[1,2-b]pyridine-7-carboxylates is achieved through the reaction of 6-arylidenedibenzo[a,c] annulene-5,7(6H)-diones with methyl 3-aminocrotonate, followed by alkylation, oxidation, and reduction steps . This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as 1H NMR and ESI-MS, as well as X-Ray crystallography . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups, such as the methylsulfanyl group. The structural analysis of the compound would likely involve similar techniques to confirm the identity and purity of the synthesized molecule.
Chemical Reactions Analysis
The chemical behavior of related compounds under various conditions has been studied. For example, the methylsulfanyl group in the derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines is stable during the synthesis process, even under autoclave conditions . This indicates that the methylsulfanyl group could be a stable moiety in the compound , potentially influencing its reactivity and interactions with other chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. The presence of intermolecular N···H contacts in the crystal structure of triazolylpyridine-2-amine derivatives suggests potential for hydrogen bonding, which could affect solubility and other physical properties . The 1H NMR spectra provide insights into the electronic environment of the protons, which is related to the chemical properties of the molecule. These analyses would be relevant for understanding the behavior of the compound in various environments.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
Iron(II) Complexes with Sulfur-Substituted Ligands : A study discusses the synthesis of iron(II) complexes using sulfur-substituted ligands similar in complexity to the compound . The research explored the interplay between spin-crossover phenomena and crystallographic phase changes, demonstrating the compound's relevance in studying magnetic properties and phase transition behavior in materials chemistry (Cook et al., 2015).
Cyclisation Reactions of Substituted Carboxylates : Another investigation highlighted the stereochemistry involved in cyclization reactions of compounds with a similar structural motif to the target molecule. This research provides insights into the complex interactions governing the stereochemical outcomes of reactions, which could be applied in the design of stereospecific synthetic pathways for pharmaceuticals (Betts et al., 1999).
Biological Activities and Applications
Biological Activity of Pyridine Derivatives : Research into the condensation reactions of cyanothioacetamide with various oxobutanoates, including structures that resemble the target compound, has led to the discovery of pyridine derivatives with potential biological activities. This illustrates the compound's relevance in medicinal chemistry for developing new therapeutic agents (Su et al., 1988).
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) : Diterpenoids isolated from soft coral, showcasing a unique structural framework, have shown significant inhibitory activity against PTP1B. This highlights the potential application of structurally complex compounds in discovering new inhibitors for enzymes relevant in diabetes and obesity treatment (Liang et al., 2013).
Direcciones Futuras
Thiophene derivatives, like the compound , have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for future research .
Propiedades
IUPAC Name |
methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-21-15(20)8-13(19)10-22-16-12(9-17)7-11-5-3-2-4-6-14(11)18-16/h7H,2-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAUPGIZRBSUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2549022.png)

![2-Chloro-1-[(2S,4R)-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methoxypyrrolidin-1-yl]propan-1-one](/img/structure/B2549024.png)
![ethyl 2-[[2-[1-[2-[(4-nitrobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2549026.png)
![3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549028.png)
![Methyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2549029.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl-methylamino]butanamide](/img/structure/B2549030.png)
![3-amino-N-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2549031.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide](/img/structure/B2549033.png)
![N-(4-chlorophenyl)-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2549035.png)
![N-(4-acetylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2549040.png)
